

4-Fluoro-3-nitrobenzenesulfonate chemical properties

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Compound of Interest

Compound Name: 4-Fluoro-3-nitrobenzenesulfonate

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An In-depth Technical Guide on the Core Chemical Properties of 4-Fluoro-3-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of **4-fluoro-3-nitrobenzenesulfonate**. The information is compiled to serve as a foundational resource for professionals in research and drug development.

Core Chemical Properties

4-Fluoro-3-nitrobenzenesulfonate is an organic compound featuring a benzene ring substituted with a sulfonic acid group, a nitro group, and a fluorine atom.^[1] These functional groups, particularly their electron-withdrawing nature, are critical to its chemical behavior and reactivity.^[1] It is described as a yellow crystalline solid that is soluble in water.

Table 1: Physical and Chemical Properties of 4-Fluoro-3-nitrobenzenesulfonic Acid

Property	Value	Source
Molecular Formula	C ₆ H ₄ FNO ₅ S	[1][2][3][4]
Molecular Weight	221.17 g/mol	[1][4]
Melting Point	N/A	[2]
Boiling Point	N/A	[2]
Appearance	Yellow crystalline solid	[2]
Solubility	Soluble in water	[2]
pKa (Predicted)	-1.27 ± 0.50	[2]
Density (Predicted)	1.724 g/cm ³	[2]
InChI Key	OOJWQLSHYOELSK- UHFFFAOYSA-N	[1]
CAS Number	3888-84-4	[1]

Synthesis and Experimental Protocols

The synthesis of 4-fluoro-3-nitrobenzenesulfonic acid typically involves electrophilic aromatic substitution. The two primary routes are the sulfonation of a pre-functionalized fluoronitrobenzene or the nitration of a fluorobenzenesulfonic acid derivative.[1] The presence of the deactivating nitro and fluoro groups suggests that forceful reaction conditions may be necessary for sulfonation, similar to the sulfonation of nitrobenzene which requires heating with oleum.[1]

While a specific, detailed protocol for the direct synthesis of 4-fluoro-3-nitrobenzenesulfonic acid is not readily available in the reviewed literature, the following protocols for closely related compounds illustrate the general methodologies.

Experimental Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid via Nitration

This protocol details the nitration of 4-fluorobenzoic acid, a process analogous to one of the potential synthetic routes for 4-fluoro-3-nitrobenzenesulfonic acid.

Materials:

- 4-fluorobenzoic acid
- Potassium nitrate
- Concentrated sulfuric acid
- Crushed ice
- Toluene

Procedure:

- Under cooling in an ice bath, potassium nitrate (39.7 g, 0.39 mol) is added in batches to a solution of 4-fluorobenzoic acid (50.0 g, 0.36 mol) dissolved in concentrated sulfuric acid (180 ml).[5]
- The reaction mixture is stirred overnight at room temperature.[5]
- The mixture is then slowly poured over crushed ice (800 g) with continuous stirring.[5]
- The resulting mixture is allowed to stand at room temperature overnight.[5]
- The solid product is collected by filtration and washed thoroughly with water.[5]
- The product is dried by azeotropic distillation with toluene to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.[5]

Experimental Protocol 2: Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide via Chlorosulfonation and Ammonolysis

This protocol describes the synthesis of the corresponding sulfonamide, which involves the formation of the sulfonyl chloride as an intermediate.

Materials:

- 1-fluoro-2-nitrobenzene
- Chlorosulfonic acid
- Ice water
- Ethyl acetate
- Isopropanol
- Ammonium hydroxide solution
- 6M Hydrochloric acid

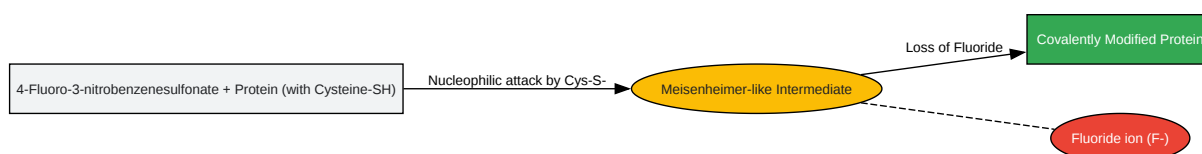
Procedure:

- 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) is dissolved in chlorosulfonic acid (25 mL).^[6]
- The reaction is stirred at 120°C overnight.^[6]
- After cooling to room temperature, the reaction is quenched by slowly pouring it into ice water.^[6]
- The mixture is extracted with ethyl acetate (3 x 50 mL).^[6]
- The combined organic layers are concentrated under reduced pressure.^[6]
- The crude product is redissolved in isopropanol and cooled to -60°C to yield the intermediate 4-fluoro-3-nitrobenzenesulfonyl chloride.^[6]
- The intermediate is then reacted with ammonium hydroxide solution.^[6]
- The reaction is neutralized with 6M hydrochloric acid, and the mixture is warmed to room temperature and concentrated to dryness to obtain 4-fluoro-3-nitrobenzenesulfonamide.^[6]

Reactivity and Potential Applications

The chemical structure of **4-fluoro-3-nitrobenzenesulfonate**, with its electron-withdrawing groups, makes the aromatic ring susceptible to nucleophilic aromatic substitution. The fluorine

atom, in particular, can act as a leaving group. This reactivity is the basis for its potential application as a cysteine-reactive probe. The thiol group of a cysteine residue in a protein can act as a nucleophile, attacking the carbon atom to which the fluorine is attached, leading to the formation of a covalent bond.



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Caption: Nucleophilic aromatic substitution mechanism for cysteine modification.

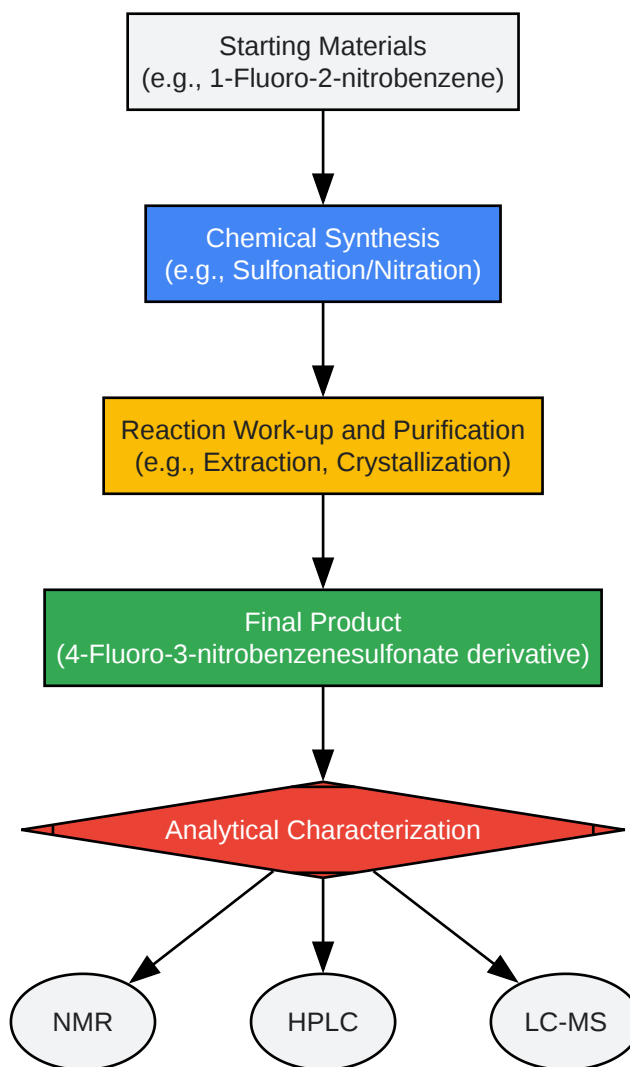
This reactivity makes **4-fluoro-3-nitrobenzenesulfonate** and its derivatives valuable reagents in chemical biology and drug development for selectively labeling and studying the function of proteins.

Analytical Characterization

The characterization of **4-fluoro-3-nitrobenzenesulfonate** and its derivatives would typically involve a combination of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, and ^{19}F NMR would be used to confirm the structure of the molecule. For example, in the ^1H NMR of 4-fluoro-3-nitrobenzenesulfonamide, characteristic signals were observed at δ 8.52 (dd, 1H), 8.20 (dq, 1H), and 7.84 (dt, 1H).^[6]
- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound.
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be used to confirm the molecular weight of the compound and its fragments.

The following diagram illustrates a general workflow for the synthesis and characterization of **4-fluoro-3-nitrobenzenesulfonate** derivatives.



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Caption: General workflow for synthesis and analysis.

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